2-Fluoropyridine

Overview

Description

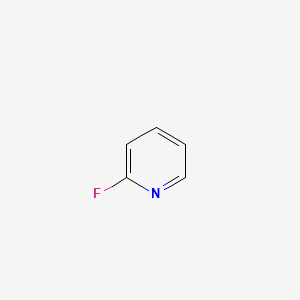

2-Fluoropyridine is an organic compound with the molecular formula C5H4FN. It is a derivative of pyridine, where one hydrogen atom in the pyridine ring is replaced by a fluorine atom at the second position. This compound is a colorless liquid with a boiling point of approximately 126°C and is known for its unique chemical properties due to the presence of the fluorine atom, which is a strong electron-withdrawing group .

Mechanism of Action

Target of Action

2-Fluoropyridine is a fluorinated pyridine derivative Fluoropyridines in general have been noted for their interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence their interaction with targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may interact with a variety of biochemical pathways.

Result of Action

It’s worth noting that fluoropyridines are often used in the synthesis of various biologically active compounds , indicating that they may have significant molecular and cellular effects.

Action Environment

The synthesis of fluoropyridines often involves specific environmental conditions , suggesting that these conditions could potentially influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoropyridine can be synthesized through various methods. One common method involves the fluorination of pyridine derivatives. For example, 2-amino-3-hydroxypyridine can be diazotized with sodium nitrite in the presence of tetrafluoroboric acid to yield 3-hydroxy-2-fluoropyridine . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to produce 2-fluoro-3-bromopyridine .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of pyridine with complex aluminum fluoride and copper fluoride at high temperatures (450-500°C). This method yields a mixture of this compound and 2,6-difluoropyridine .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoropyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom makes it less reactive than its chlorinated and brominated analogues, but it still participates in several important reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical nucleophiles include fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid.

Oxidation and Reduction: These reactions can be carried out using standard oxidizing and reducing agents, although specific conditions may vary depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of this compound .

Scientific Research Applications

2-Fluoropyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Fluoropyridine can be compared with other halogenated pyridines, such as 2-chloropyridine and 2-bromopyridine. While all these compounds share similar structures, the presence of different halogen atoms significantly affects their chemical properties and reactivity. For example:

2-Chloropyridine: More reactive in nucleophilic substitution reactions compared to this compound due to the weaker electron-withdrawing effect of chlorine.

2-Bromopyridine: Even more reactive than 2-chloropyridine, making it suitable for different synthetic applications.

The unique properties of this compound, such as its reduced basicity and lower reactivity, make it particularly valuable in applications where controlled reactivity is desired .

Biological Activity

2-Fluoropyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its antibacterial properties, mutagenicity, and potential applications in drug development.

The presence of fluorine in this compound significantly alters its chemical reactivity and biological properties. Fluorine's high electronegativity affects electron distribution, enhancing lipophilicity and potentially improving pharmacokinetic profiles. This modification can lead to increased biological availability and altered interaction with biological targets .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound derivatives. For instance, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their antibacterial activity against gram-positive bacteria. Notably, one compound exhibited an 8-fold stronger inhibitory effect than linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL .

Table 1: Antibacterial Activity of 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 7j | 0.25 | Staphylococcus aureus |

| 1 | 4 | Streptococcus pneumoniae |

| 2 | 64 | Enterococcus faecalis |

These findings suggest that derivatives of this compound could serve as promising candidates for developing new antibacterial agents.

Antimutagenic Properties

The antimutagenic activity of fluoroaryl compounds, including this compound, has been investigated in various contexts. A study demonstrated that certain fluoroaryl derivatives exhibited significant antimutagenic effects against benzo[a]pyrene-induced mutagenicity in Salmonella typhimurium. The presence of fluorine was shown to enhance antioxidant activity, which may promote DNA repair mechanisms .

Photochemical Reactions

Photochemical studies have also been conducted on this compound, revealing its ability to undergo nucleophilic substitution reactions under irradiation. For example, when irradiated with aliphatic amines, this compound predominantly formed 2-alkylaminopyridines , indicating its utility in synthetic organic chemistry .

Case Study: Synthesis and Functionalization

A notable case study involved the late-stage functionalization of complex molecules using this compound as a substrate. Researchers developed a method for nucleophilic aromatic substitution (S_NAr) reactions under mild conditions that tolerated various functional groups. This method allowed for the efficient synthesis of substituted derivatives of biologically relevant compounds like betahistine, showcasing the versatility of this compound in medicinal chemistry applications .

Properties

IUPAC Name |

2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN/c6-5-3-1-2-4-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAODLNXWYIKSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190689 | |

| Record name | Pyridine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Fluoropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

26.6 [mmHg] | |

| Record name | 2-Fluoropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

372-48-5 | |

| Record name | 2-Fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Fluoropyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKQ4JPY48S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-fluoropyridine?

A1: this compound has the molecular formula C5H4FN and a molecular weight of 97.09 g/mol.

Q2: How can spectroscopic data aid in characterizing this compound?

A2: Various spectroscopic techniques are valuable for characterizing this compound:

- NMR Spectroscopy: Provides structural information by analyzing the magnetic environments of 1H, 13C, and 19F nuclei. For instance, 19F NMR helps determine the chemical environment and electronic effects around the fluorine atom. [, , ]

- Vibrational Spectroscopy: Infrared (IR) spectroscopy is sensitive to changes in dipole moments upon molecular vibrations. In the context of this compound, IR spectroscopy has been particularly useful for studying its hydrogen bonding interactions with water and other solvents. [, , ]

- UV-Vis Spectroscopy: Electronic transitions within the molecule can be probed using UV-Vis spectroscopy. This technique, in conjunction with theoretical calculations, helps in understanding the electronic structure and excited-state behavior of this compound. [, , ]

- X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of atoms within a molecule. XPS studies on this compound have shed light on the core-level binding energies of carbon atoms and the influence of fluorine substitution. []

Q3: How does this compound interact with water molecules?

A3: this compound interacts with water predominantly through hydrogen bonding. Water molecules act as hydrogen bond donors, forming strong O-H···N interactions with the nitrogen atom of this compound. Weaker C-H···O hydrogen bonds also contribute to the stability of these clusters. [, , ]

Q4: Can this compound participate in other non-covalent interactions?

A4: Yes, studies have shown that this compound can engage in weak hydrogen bonding interactions with other protic solvents like 2,2,2-trifluoroethanol (TFE). Additionally, it can form van der Waals complexes with argon, where the argon atom is located above the plane of the aromatic ring. [, ]

Q5: What are the common reactions of this compound?

A5: this compound exhibits diverse reactivity, including:

- Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being a good leaving group, can be substituted by various nucleophiles. For example, reactions with amines can yield 2-aminopyridine derivatives, while reactions with alkoxides can produce 2-alkoxypyridines. [, , , , , ]

- Metalation Reactions: The presence of fluorine can direct lithiation reactions to the ortho-position. These organolithium intermediates are versatile building blocks for further functionalization. []

- Photochemical Reactions: this compound can participate in photochemical reactions, leading to interesting transformations. For instance, irradiation in the presence of amines can result in substitution reactions at different positions of the pyridine ring. [, ]

Q6: Does this compound exhibit catalytic activity?

A6: While this compound itself may not be a catalyst, it plays a crucial role as a ligand in transition-metal catalysis.

Q7: How does this compound function as a ligand in catalysis?

A7: this compound can coordinate to transition metals like palladium through its nitrogen atom. This coordination can influence the reactivity and selectivity of the metal center. []

Q8: Are there specific examples of catalytic reactions where this compound is beneficial?

A8: Yes, this compound has shown remarkable efficacy as a ligand in the palladium-catalyzed aerobic oxidative coupling of o-xylene, a reaction of industrial significance for producing monomers used in polyimide resins. The presence of this compound as a ligand led to enhanced chemoselectivity and regioselectivity compared to other ligands. []

Q9: How is computational chemistry used to study this compound?

A9: Computational methods are invaluable for:

- Structure Determination: Quantum chemical calculations, such as Density Functional Theory (DFT), help determine the optimized geometries of this compound and its complexes. These calculations provide insights into bond lengths, bond angles, and conformational preferences. [, , , , ]

- Electronic Structure Analysis: Computational methods can elucidate the electronic structure of this compound, providing information about molecular orbitals, ionization energies, and electron affinities. [, ]

- Spectroscopic Property Prediction: Theoretical calculations can predict various spectroscopic properties, including vibrational frequencies, NMR chemical shifts, and electronic transition energies, aiding in the interpretation of experimental data. [, , , ]

Q10: How do substituents on the pyridine ring affect the properties of this compound?

A10: Substituents can significantly influence the electronic properties and reactivity of this compound.

- Electron-withdrawing groups: Decrease the electron density of the ring, making it less reactive towards electrophiles but potentially enhancing the reactivity of the 2-fluoro substituent towards nucleophilic substitution. [, ]

Q11: What about its stability in different solvents?

A11: this compound is soluble in many organic solvents, including dichloromethane, tetrahydrofuran, and toluene. Its stability in these solvents is generally good, although specific reaction conditions should always be considered. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.